Methylmagnesium chloride

Overview

Description

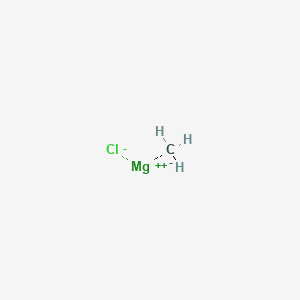

Methylmagnesium chloride (CH₃MgCl) is a Grignard reagent with the CAS number 676-58-4, widely used in organic synthesis as a nucleophilic methyl source. It participates in alkylation, acylation, and carbon-carbon bond-forming reactions (e.g., Grignard reactions) and acts as a strong base . Recent studies highlight its utility as a non-nucleophilic base in specialized synthetic procedures, enabling deprotonation without unwanted side reactions . Industrially, it is manufactured under strict quality standards by suppliers like Vasista Life Sciences, emphasizing its role in producing pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmagnesium chloride is typically prepared by the reaction of methyl chloride with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, this compound can be produced using methyl chloride and magnesium metal as raw materials, with methylal as a solvent. The molar ratio between magnesium metal and methyl chloride ranges from 1:0.5 to 3, and the weight ratio between magnesium metal and methylal ranges from 1:2 to 100. This method is cost-effective and allows for the recycling of methylal, further reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Methylmagnesium chloride undergoes various types of reactions, including:

Addition Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It couples with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Protic Reagents: Reacts with water and alcohols to produce methane.

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Major Products Formed:

Methane: Formed when reacting with water or alcohols.

Alcohols: Formed when reacting with carbonyl compounds.

Scientific Research Applications

Organic Synthesis

Methylation Reactions

Methylmagnesium chloride acts as a strong nucleophile, facilitating the methylation of various electrophiles. It is particularly effective in the synthesis of alcohols, ethers, and other organic compounds. For instance, it can convert carbonyl compounds into corresponding alcohols through nucleophilic addition.

Case Study: Acetylation of Isosorbide

Recent research highlighted the use of this compound in selective acetylations of isosorbide, leading to the formation of powerful nitric oxide donor furoxans. This method showcases its utility in synthesizing complex medicinal compounds .

Pharmaceutical Applications

Drug Synthesis

In pharmaceutical chemistry, this compound is employed to synthesize various drugs. Its ability to introduce methyl groups is crucial in modifying drug structures to enhance their efficacy and selectivity.

Case Study: Development of Nitric Oxide Donors

this compound has been utilized in developing nitric oxide donors that can be beneficial for cardiovascular therapies. The selective acetylation process allows for the creation of compounds with improved pharmacological profiles .

Material Science

Polymer Chemistry

In material science, this compound is used in the synthesis of polymers and coordination complexes. Its reactivity with various ligands enables the formation of new materials with desirable properties.

Case Study: Coordination Polymers

Research has demonstrated that when treated with dioxane, this compound can form insoluble coordination polymers. This reaction exploits the Schlenk equilibrium to produce novel materials that may have applications in catalysis and materials engineering .

Environmental Chemistry

Recycling and Waste Reduction

The synthesis of this compound from byproducts of glyphosate production illustrates its role in sustainable chemistry practices. By utilizing waste materials as raw inputs, this process not only reduces costs but also minimizes environmental impact .

Data Tables

Mechanism of Action

Methylmagnesium chloride acts as a nucleophile in organic reactions. The magnesium atom coordinates with the oxygen atoms of the solvent, forming a tetrahedral structure. This coordination enhances the nucleophilicity of the methyl group, allowing it to attack electrophilic centers in organic molecules. The compound reacts with carbonyl compounds to form alcohols through a nucleophilic addition mechanism .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Methylmagnesium chloride exhibits distinct reactivity compared to other Grignard reagents. For example, in iron-catalyzed cross-coupling with 1-chloro-2-phenylacetylene, this compound (2h) achieved an 81–93% yield range, comparable to phenylmagnesium chloride (2f) and (trimethylsilyl)this compound (2i) under identical conditions . However, cyclohexylmagnesium chloride outperformed this compound in coupling with electron-neutral substrates (89–96% vs. 81–93%) , suggesting steric and electronic factors influence reactivity.

Table 1: Cross-Coupling Yields of Grignard Reagents

Halide Effects: this compound vs. Bromide

The choice of halide significantly impacts reaction efficiency. In cyclization reactions, methylmagnesium bromide (MeMgBr) provided superior yields (92%) and diastereoselectivity (dr = 15:1) compared to this compound (MeMgCl, 80% yield, dr = 10:1) . This difference arises from the bromide ion’s weaker coordinating ability, enhancing nucleophilic attack .

Steric Hindrance: Comparison with Bulkier Reagents

tert-Butylmagnesium chloride failed to initiate cyclization under conditions where this compound succeeded, highlighting steric limitations in accessing reactive sites . Similarly, ethylmagnesium chloride (C₂H₅MgCl) shows reduced reactivity in sterically demanding environments compared to this compound due to its larger ethyl group .

Functional Group Compatibility: Trimethylsilyl-Modified Reagents

(Trimethylsilyl)this compound, a silicon-containing analogue, enables regioselective additions (e.g., 1,8-conjugate addition to colchicine derivatives) that this compound cannot achieve . The trimethylsilyl group stabilizes intermediates, facilitating unique reaction pathways .

Table 2: Functional Group Compatibility

Table 3: Physical Properties Comparison

Safety protocols for this compound emphasize handling under inert atmospheres due to its pyrophoric nature and violent reaction with water .

Biological Activity

Methylmagnesium chloride (MeMgCl) is an organometallic compound and a member of the Grignard reagent family, widely used in organic synthesis. Its biological activity, while less explored than its chemical reactivity, has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and relevant case studies.

Overview of this compound

This compound is represented by the formula CH₃MgCl. It is typically prepared by reacting magnesium with methyl chloride in an ether solvent, resulting in a highly reactive and moisture-sensitive compound. As a Grignard reagent, it acts as a source of the methyl carbanion, facilitating various nucleophilic substitution reactions essential for synthesizing complex organic molecules .

Table 1: Comparison of Antimicrobial Activity

| Compound | Antimicrobial Effect | pH Conditions | Reference |

|---|---|---|---|

| MgCl₂ | Strong | Acidic | |

| NaCl | Weak | Neutral | |

| KCl | Weak | Neutral | |

| CaCl₂ | Moderate | Acidic |

Interaction with Biological Systems

This compound interacts with biological systems primarily through its reactivity with water and biological molecules. Upon contact with protic solvents like water or alcohols, it hydrolyzes to produce methane and corresponding magnesium salts. This reaction can impact cellular environments by altering pH and ionic strength, which may influence cellular metabolism and signaling pathways .

Case Study: Hydrolysis Reaction

In a controlled study, this compound was subjected to hydrolysis in the presence of various alcohols. The results indicated that the rate of hydrolysis varied significantly with different alcohols, affecting the resultant ionic environment and potentially influencing cell viability in microbial cultures .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in synthesizing biologically active compounds. Its ability to introduce methyl groups into organic molecules is crucial for developing pharmaceuticals. For instance, it has been utilized in synthesizing various drugs where methylation is a key step .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling methylmagnesium chloride solutions to ensure reproducibility in Grignard reactions?

this compound is highly air- and moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk line, glovebox) and anhydrous solvents (e.g., THF). Standardize solution concentration via titration with 2-butanol and 1,10-phenanthroline indicator . Verify reactivity by small-scale test reactions with ketones (e.g., benzophenone) to confirm nucleophilic activity.

Q. How can researchers characterize new organomagnesium compounds derived from this compound?

Use a combination of:

- NMR spectroscopy : Monitor and shifts for Mg-C bonding (e.g., upfield shifts for methyl groups).

- Titration : Quantify active Mg using standardized acid-base methods.

- Crystallography : For solid-state structures, employ X-ray diffraction with low-temperature crystals grown in THF/hexane mixtures .

| Characterization Method | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Bonding analysis | Chemical shifts (δ), coupling constants |

| Titration | Active Mg quantification | Equivalence point via pH/colorimetric detection |

| X-ray Diffraction | Structural elucidation | Space group, bond lengths/angles |

Advanced Research Questions

Q. How do solvent effects (e.g., THF vs. Et2_22O) influence the reactivity of this compound in stereoselective syntheses?

THF’s higher Lewis basicity stabilizes Mg centers, reducing aggregation and enhancing nucleophilicity. Compare reaction outcomes using:

- Kinetic studies : Monitor reaction rates via in situ IR or GC-MS.

- Computational modeling : Analyze solvent-Mg interaction energies (DFT calculations). Contradictions in literature data often arise from incomplete solvent drying or variable Mg activation states .

| Solvent | Dielectric Constant | Reaction Yield * |

|---|---|---|

| THF | 7.6 | 85–92% |

| EtO | 4.3 | 70–78% |

| *Yields for benzophenone alkylation under standardized conditions . |

Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?

- Isotopic labeling : Use -enriched reagents to track Mg migration pathways .

- Cross-over experiments : Mix isotopically labeled and unlabeled reagents to distinguish single-electron transfer (SET) vs. polar mechanisms.

- Controlled kinetic profiling : Isolate intermediates via cryogenic quenching and analyze via ESI-MS .

Q. How can researchers design experiments to study isotopic fractionation in this compound under plasma conditions?

- Mass-independent fractionation (MIF) : Use high-resolution mass spectrometry (HRMS) to analyze ratios in reaction byproducts.

- Plasma reactors : Simulate non-equilibrium conditions (e.g., radiofrequency plasma) and compare isotopic signatures against thermal reaction controls .

Q. Data Interpretation and Reproducibility

Q. What steps ensure reproducibility when scaling up this compound-mediated reactions?

- Standardize reagent quality : Use Karl Fischer titration to confirm solvent dryness (<30 ppm HO).

- Document aggregation states : Dynamic light scattering (DLS) can detect Mg cluster formation, which affects reactivity .

- Reference controls : Include known reactions (e.g., with benzaldehyde) in parallel to validate experimental conditions .

Q. How should researchers address discrepancies in spectroscopic data for this compound adducts?

- Variable temperature NMR : Resolve dynamic equilibria (e.g., Schlenk equilibrium) by analyzing spectra at 193–298 K.

- Paramagnetic shielding studies : Use or as external standards to calibrate Mg chemical shifts .

Q. Ethical and Methodological Compliance

- Data citation : Always cite primary sources for spectroscopic or crystallographic data (e.g., Cambridge Structural Database) .

- Copyright adherence : Reproduce figures/tables only with proper attribution and licenses (e.g., Creative Commons) .

Properties

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052365 | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

676-58-4 | |

| Record name | Methylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.